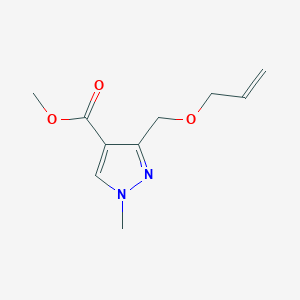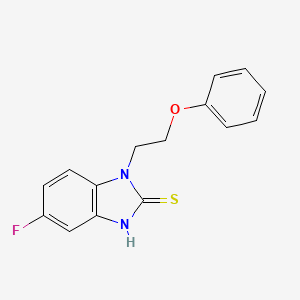![molecular formula C16H18N4O2 B2489007 (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one CAS No. 2210222-30-1](/img/structure/B2489007.png)
(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules involving furan and azabicyclooctane units typically involves multistep synthetic routes that can include cycloaddition reactions, ring-closure strategies, and functional group transformations. For instance, the synthesis of tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones from methyl- and alkenyl-substituted furans via reaction with pentachloroacetone demonstrates the complexity and creativity required in constructing such molecules (Sendelbach et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds containing azabicyclooctane and furan units is characterized by significant conformational complexity due to the presence of multiple rings and heteroatoms. This complexity can affect the molecule's reactivity and interaction with biological targets. Structural analysis often involves spectroscopic techniques and computational methods to determine conformational preferences and electronic properties.
Chemical Reactions and Properties
Compounds like "(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one" can undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, owing to the presence of reactive functional groups. For example, the synthesis and transformations of 2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones highlight the reactivity of such systems under different conditions (Sendelbach et al., 1999).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
The compound (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one features furan and triazole groups, which are crucial in medicinal chemistry. The furan group is integral in bioactive molecules, and furanyl derivatives have been explored for their potential in drug design, specifically targeting antiviral, antitumor, and antimycobacterial activities (Ostrowski, 2022). The triazole ring is a five-membered heterocyclic compound with diverse structural variations. Its derivatives have been studied extensively due to their broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties (Ferreira et al., 2013).
Synthetic Chemistry and Material Science
In synthetic chemistry, 1,2,3-triazoles serve as key scaffolds and have applications in various fields such as drug discovery, bioconjugation, and material science. The stability of triazole rings to hydrolysis and their participation in hydrogen bonding and dipole-dipole interactions make them attractive for creating compounds with specific biological targets (Kaushik et al., 2019). Additionally, the synthesis of 1,4-disubstituted 1,2,3-triazoles using copper-catalyzed azide-alkyne cycloadditions (CuAAC) has been highlighted as a key click reaction in click chemistry, offering high selectivity, wide scope, and high yields, important for the development of new drugs (de Souza et al., 2019).
Corrosion Inhibition and Material Protection
1,2,3-Triazole derivatives, including 1,4-disubstituted derivatives, are known for their effectiveness as corrosion inhibitors for various metals and alloys. These compounds are non-toxic, environmentally friendly, and exhibit good efficiency in protecting metal surfaces from corrosion, making them valuable in industries dealing with metals and alloys (Hrimla et al., 2021).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(6-5-15-2-1-9-22-15)20-12-3-4-13(20)11-14(10-12)19-8-7-17-18-19/h1-2,5-9,12-14H,3-4,10-11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZVWMCQDXRWHA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CO3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)
![2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B2488928.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
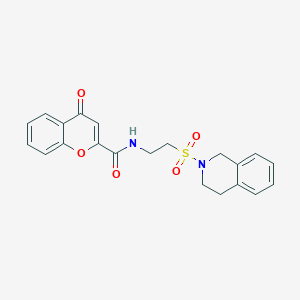
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)
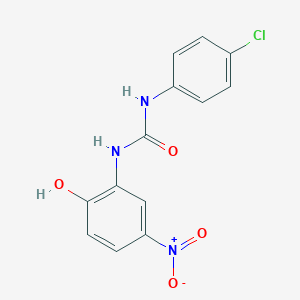
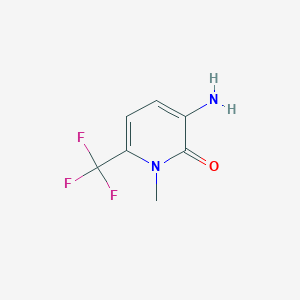
![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)
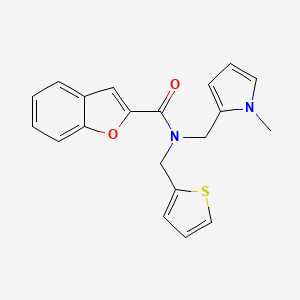
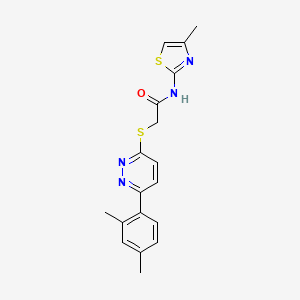

![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)
